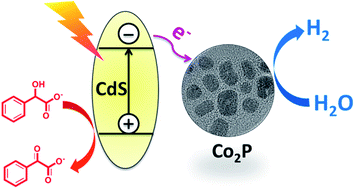Cobalt phosphide as a highly active non-precious metal cocatalyst for photocatalytic hydrogen production under visible light irradiation†
Journal of Materials Chemistry A Pub Date: 2015-02-03 DOI: 10.1039/C4TA07149B
Abstract
Cobalt phosphide (Co2P) is found, for the first time, to be a novel cocatalyst for efficient photocatalytic hydrogen evolution for a system containing CdS nanorods as a photocatalyst and DL-mandelic acid as an electron donor in water. Under optimal conditions, the H2-production rate can reach up to 19 373 μmolh−1 g−1 after 10 h of LED light irradiation. Meanwhile, DL-mandelic acid can be oxidized to benzoylformic acid by the photo-generated holes of CdS nanorods, providing a green and economic way to synthesize benzoylformic acid from DL-mandelic acid.


Recommended Literature
- [1] Causation or only correlation? Application of causal inference graphs for evaluating causality in nano-QSAR models†
- [2] Influence of nanosecond pulsed plasma on the non-enzymatic pathway for the generation of nitric oxide from l-arginine and the modification of graphite oxide to increase the solar cell efficiency†
- [3] Inside front cover
- [4] Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane
- [5] Compositional modification of pyrogenic products using CaCO3 and CO2 from the thermolysis of polyvinyl chloride (PVC)†
- [6] Front cover
- [7] Contents list
- [8] Back cover
- [9] Far-infrared spectra of well-defined thiolate-protected gold clusters†
- [10] The relationship between solvent polarity and molar volume in room-temperature ionic liquids†










